4,5-Epoxycholestan-3-ol
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Overview
Description
4,5-Epoxycholestan-3-ol: is a derivative of cholesterol, characterized by an epoxide group at the 4,5-position and a hydroxyl group at the 3-position. This compound is a type of oxysterol, which are oxygenated derivatives of cholesterol. Oxysterols play significant roles in various biological processes, including cholesterol homeostasis, apoptosis, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Epoxycholestan-3-ol can be synthesized through the epoxidation of cholesterol. One common method involves the use of meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction typically takes place in a solvent such as methylene chloride (CH₂Cl₂) at room temperature. The epoxidation reaction is stereospecific, retaining the regiochemistry of the starting cholesterol .
Industrial Production Methods: Industrial production of this compound often involves microbial biotransformation. Specific strains of microorganisms, such as Trichoderma koningiopsis and Mucor circinelloides, have been identified to effectively transform cholesterol into this compound and other value-added products .
Chemical Reactions Analysis
Types of Reactions: 4,5-Epoxycholestan-3-ol undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA in methylene chloride.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
4,5-Epoxycholestan-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and natural products.
Biology: Studied for its role in cellular processes such as apoptosis and cholesterol metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroidal pharmaceuticals and other value-added products
Mechanism of Action
The mechanism of action of 4,5-Epoxycholestan-3-ol involves its interaction with cellular membranes and enzymes. As an oxysterol, it can modulate cholesterol homeostasis by binding to liver X receptors (LXRs) and other nuclear receptors. This binding regulates the expression of genes involved in cholesterol metabolism, inflammation, and apoptosis .
Comparison with Similar Compounds
- 5α,6α-Epoxycholestan-3β-ol
- 5β,6β-Epoxycholestan-3β-ol
- 7β-Hydroxycholesterol
- 4-Cholesten-3-one
Comparison: 4,5-Epoxycholestan-3-ol is unique due to its specific epoxide group at the 4,5-position, which imparts distinct chemical reactivity and biological activity compared to other oxysterols. For instance, 5α,6α-Epoxycholestan-3β-ol and 5β,6β-Epoxycholestan-3β-ol have epoxide groups at different positions, leading to variations in their interactions with biological targets and their overall effects .
Properties
CAS No. |
834882-13-2 |
---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(1S,2R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-9-10-21-19-11-16-27-24(29-27)23(28)13-15-26(27,5)22(19)12-14-25(20,21)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20-,21+,22+,23?,24?,25-,26-,27?/m1/s1 |
InChI Key |
AJIBEBUBGLMKAS-WPIAOCQFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC45[C@@]3(CCC(C4O5)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC45C3(CCC(C4O5)O)C)C |
Origin of Product |
United States |
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